![molecular formula C13H21NO4 B12272428 (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B12272428.png)

(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

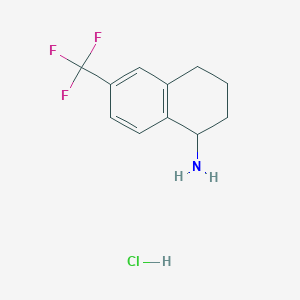

(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[221]heptane-3-carboxylate de méthyle est un composé organique complexe doté d'une structure bicyclique unique

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylate de méthyle implique généralement plusieurs étapes. Une méthode courante commence par la préparation de la structure cyclique de base, suivie de l'introduction du groupe protecteur Boc (tert-butoxycarbonyle) et de l'estérification du groupe acide carboxylique. Les conditions de réaction font souvent appel à des bases fortes, telles que l'hydrure de sodium, et à des solvants organiques comme le dichlorométhane.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure bicyclique.

Substitution : Les réactions de substitution nucléophile peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium aluminium et des nucléophiles tels que le méthylate de sodium. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des amines bicycliques plus simples.

Applications de la recherche scientifique

Chimie

En chimie, (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylate de méthyle est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux dans le développement de nouvelles méthodologies de synthèse.

Biologie

En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et la liaison protéine-ligand en raison de sa structure bicyclique rigide, qui peut imiter les substrats naturels.

Médecine

En chimie médicinale, (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylate de méthyle est étudié pour son potentiel en tant que pharmacophore dans la conception de nouveaux médicaments. Sa stabilité et sa réactivité en font un candidat intéressant pour le développement de médicaments.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe. Ses propriétés uniques permettent le développement de nouveaux matériaux dotés de fonctionnalités spécifiques.

Mécanisme d'action

Le mécanisme d'action de (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. La structure bicyclique du composé lui permet de s'insérer dans les sites actifs des enzymes ou les poches de liaison des récepteurs, modulant ainsi leur activité. Le groupe protecteur Boc peut être éliminé en milieu acide, révélant l'amine active, qui peut ensuite participer à d'autres réactions biochimiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure, which can mimic natural substrates.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its stability and reactivity make it an attractive candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties allow for the development of novel materials with specific functionalities.

Mécanisme D'action

The mechanism of action of (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions.

Comparaison Avec Des Composés Similaires

Composés similaires

(1S, 3R, 4R)-2-aza-bicyclo[2.2.1]heptane-3-acide carboxylique : Il manque le groupe protecteur Boc et l'ester méthylique, ce qui le rend moins stable.

(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-acide carboxylique : Structure similaire mais sans l'ester méthylique, ce qui affecte sa solubilité et sa réactivité.

Unicité

(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylate de méthyle se distingue par sa combinaison de stabilité, de réactivité et de structure bicyclique unique. Ces propriétés en font un composé polyvalent dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

2-O-tert-butyl 3-O-methyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWOORGVXJGKLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine](/img/structure/B12272345.png)

![(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12272357.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12272368.png)

![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)

![O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12272387.png)

![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12272397.png)

![(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12272398.png)

![5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12272401.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12272422.png)